(5-Hydroxy-1H-indazol-3-YL)-acetic acid
Overview
Description
(5-Hydroxy-1H-indazol-3-yl)-acetic acid , also known by its chemical formula C9H8N2O3 , is a heterocyclic compound. It falls within the class of indazole derivatives, which have garnered interest due to their potential medicinal applications. The compound’s IUPAC name is (5-hydroxy-1H-indazol-3-yl)acetic acid . It appears as an off-white solid .
Molecular Structure Analysis
The molecular structure of (5-Hydroxy-1H-indazol-3-yl)-acetic acid consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. One of the nitrogen atoms bears a hydrogen atom, while the other is akin to pyrrole-type nitrogen. The arrangement of atoms in the indazole moiety contributes to its unique properties .
Chemical Reactions Analysis
Research has explored the reactivity of this compound in various chemical reactions. While I cannot delve into specific reactions here, it’s essential to investigate its behavior when exposed to different reagents, catalysts, and conditions. These reactions may yield derivatives with altered properties or enhanced biological activities .
Mechanism of Action
The precise mechanism of action for (5-Hydroxy-1H-indazol-3-yl)-acetic acid remains an area of ongoing study. Researchers have explored its potential interactions with biological targets, such as enzymes, receptors, or cellular pathways. Understanding its mode of action is critical for therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
2-(5-hydroxy-2H-indazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-5-1-2-7-6(3-5)8(11-10-7)4-9(13)14/h1-3,12H,4H2,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBXKCKBSAHHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652405 | |
Record name | (5-Hydroxy-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-1H-indazol-3-YL)-acetic acid | |
CAS RN |
55362-47-5 | |
Record name | (5-Hydroxy-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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